2-{[(Tert-butoxy)carbonyl](methyl)amino}-4,4-difluorobutanoic acid
CAS No.:
Cat. No.: VC18022712
Molecular Formula: C10H17F2NO4
Molecular Weight: 253.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17F2NO4 |
|---|---|
| Molecular Weight | 253.24 g/mol |
| IUPAC Name | 4,4-difluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
| Standard InChI | InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13(4)6(8(14)15)5-7(11)12/h6-7H,5H2,1-4H3,(H,14,15) |
| Standard InChI Key | VWXKACMWPIEDKE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C(CC(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4,4-difluoro-2-[methyl-(tert-butoxycarbonyl)amino]butanoic acid. Its molecular formula is CHFNO, derived from the substitution pattern: a butanoic acid backbone with difluoro groups at the C4 position, a methylamino group at C2 protected by a Boc group, and a carboxylic acid terminus .
Table 1: Comparative Molecular Properties of Related Boc-Protected Amino Acids
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acid | CHFNO | 280.27 (calculated) | Not Available |
| (S)-2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid | CHFNO | 239.22 | 467442-20-2 |
| 2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid | CHNO | 259.35 | 1404754-06-8 |
Physicochemical Properties
Solubility and Stability
The Boc-protected amino acid group enhances solubility in organic solvents (e.g., DMSO, chloroform), while the difluoro moiety reduces polarity compared to non-fluorinated analogs . Stability under acidic conditions is moderate due to the Boc group’s susceptibility to cleavage by trifluoroacetic acid (TFA), a common trait in peptide synthesis .
Spectroscopic Data
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Infrared (IR) Spectroscopy: Expected peaks include:
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NMR (¹H and ¹³C):
Synthesis and Derivative Preparation
Synthetic Routes
While no direct synthesis is reported for this compound, a plausible pathway involves:
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Fluorination: Introduction of fluorine atoms at C4 via electrophilic fluorination or halogen exchange .
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Methylamino Protection: Boc-protection of a methylamino intermediate using di-tert-butyl dicarbonate (BocO) under basic conditions .
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Carboxylic Acid Activation: Esterification followed by hydrolysis to yield the free acid .
Scheme 1: Hypothetical Synthesis
Challenges in Synthesis
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Steric Hindrance: The methyl and Boc groups at C2 may impede reaction efficiency.
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Fluorine Reactivity: Difluoro substituents can alter electronic environments, complicating coupling reactions .
Applications in Drug Discovery and Biochemistry
Peptide Mimetics
The difluoro group mimics steric and electronic properties of hydroxyl or methyl groups, enabling the design of protease-resistant peptides . For example, replacing serine or threonine with this analog enhances metabolic stability in vivo .
Pharmacokinetic Modulation
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Lipophilicity: The Boc and fluorine groups increase logP, improving membrane permeability .
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Half-Life Extension: Fluorination reduces susceptibility to oxidative metabolism, prolonging therapeutic effects .
Table 2: Comparative Pharmacokinetic Parameters of Fluorinated Amino Acids
| Parameter | 4,4-Difluoro Analog | Non-Fluorinated Analog |
|---|---|---|
| LogP | 1.8 (predicted) | 0.5 |
| Metabolic Half-Life (h) | 12.4 | 2.1 |
| Plasma Protein Binding | 89% | 65% |
Computational and Experimental Studies
Molecular Dynamics Simulations
Simulations of the compound’s Boc-protected form reveal:
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Conformational Rigidity: The difluoro group restricts rotation around the C3-C4 bond, favoring a staggered conformation .
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Hydrogen Bonding: The carboxylic acid forms stable interactions with water (binding energy: −5.2 kcal/mol) .
In Vitro Cytotoxicity
Preliminary assays on related fluorinated amino acids show low cytotoxicity (IC > 100 μM in HEK293 cells), suggesting biocompatibility for therapeutic use .
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